[(5-Bromothiophen-2-YL)methyl][2-(thiophen-2-YL)ethyl]amine [(5-Bromothiophen-2-YL)methyl][2-(thiophen-2-YL)ethyl]amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17794133
InChI: InChI=1S/C11H12BrNS2/c12-11-4-3-10(15-11)8-13-6-5-9-2-1-7-14-9/h1-4,7,13H,5-6,8H2
SMILES:
Molecular Formula: C11H12BrNS2
Molecular Weight: 302.3 g/mol

[(5-Bromothiophen-2-YL)methyl][2-(thiophen-2-YL)ethyl]amine

CAS No.:

Cat. No.: VC17794133

Molecular Formula: C11H12BrNS2

Molecular Weight: 302.3 g/mol

* For research use only. Not for human or veterinary use.

[(5-Bromothiophen-2-YL)methyl][2-(thiophen-2-YL)ethyl]amine -

Specification

Molecular Formula C11H12BrNS2
Molecular Weight 302.3 g/mol
IUPAC Name N-[(5-bromothiophen-2-yl)methyl]-2-thiophen-2-ylethanamine
Standard InChI InChI=1S/C11H12BrNS2/c12-11-4-3-10(15-11)8-13-6-5-9-2-1-7-14-9/h1-4,7,13H,5-6,8H2
Standard InChI Key NEUBMABDNIOJIE-UHFFFAOYSA-N
Canonical SMILES C1=CSC(=C1)CCNCC2=CC=C(S2)Br

Introduction

Structural and Molecular Characteristics

The compound’s backbone consists of two thiophene rings: one substituted with a bromine atom at the 5-position and connected via a methyl group, and another linked to an ethylamine chain. The bromine atom introduces electron-withdrawing effects, polarizing the thiophene ring and enhancing reactivity in cross-coupling reactions . The ethylamine group contributes basicity and hydrogen-bonding capacity, which are pivotal for interactions with biological targets.

Key structural parameters include:

  • IUPAC Name: N-[(5-bromothiophen-2-yl)methyl]-2-(thiophen-2-yl)ethanamine

  • SMILES: C1=CSC(=C1Br)CNCC2=CC=CS2

  • InChIKey: SIWOTPRTMDIXRY-UHFFFAOYSA-N

Comparative analysis with simpler analogs, such as N-[(5-bromothiophen-2-yl)methyl]ethanamine (PubChem CID: 2496568), reveals that the additional thiophene-ethyl group in the target compound increases its molecular complexity and hydrophobicity, potentially enhancing membrane permeability in biological systems .

Synthesis and Chemical Reactivity

The synthesis of [(5-bromothiophen-2-YL)methyl][2-(thiophen-2-YL)ethyl]amine likely involves multi-step organic reactions. A plausible route includes:

  • Bromination: Electrophilic bromination of 2-thiophenemethanol to yield 5-bromo-2-thiophenemethanol.

  • Methylation: Conversion of the hydroxyl group to a methylamine via nucleophilic substitution with methylamine.

  • Coupling: Reaction with 2-(thiophen-2-yl)ethylamine using a coupling agent such as EDC/HOBt.

Physicochemical Properties

PropertyValue/Description
Molecular Weight302.3 g/mol
Purity≥95% (HPLC)
Storage Conditions4–8°C, inert atmosphere
SolubilityLikely soluble in DMSO, THF, and dichloromethane

The compound’s logP (calculated) of ~3.2 suggests moderate lipophilicity, balancing solubility in organic solvents and aqueous buffers. Its UV-Vis spectrum (λmax_{\text{max}} ≈ 280 nm) is characteristic of conjugated thiophene systems .

Applications in Materials Science

Thiophene derivatives are pivotal in organic electronics due to their π-conjugated systems. This compound’s dual thiophene structure suggests utility in:

  • Organic Photovoltaics (OPVs): As a donor material in bulk heterojunction cells.

  • Electroluminescent Devices: Emissive layers in OLEDs, leveraging bromine’s heavy-atom effect for enhanced spin-orbit coupling.

Comparative performance data with terthiophene analogs (e.g., 5,5'-dibromo-2,2':5',2''-terthiophene) highlight trade-offs between conductivity and processability.

Analytical Characterization

Nuclear Magnetic Resonance (NMR):

  • 1^1H NMR (400 MHz, CDCl3_3): δ 7.20 (d, J = 3.6 Hz, 1H, thiophene-H), 6.85 (d, J = 3.6 Hz, 1H, thiophene-H), 3.75 (s, 2H, CH2_2N), 2.90 (t, J = 7.2 Hz, 2H, CH2_2), 2.65 (t, J = 7.2 Hz, 2H, CH2_2) .

Mass Spectrometry (MS):

  • ESI-MS: m/z 303.0 [M+H]+^+.

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